Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-chlorobenzo[h]quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-2-20-16(19)13-9-18-15-11-6-4-3-5-10(11)7-8-12(15)14(13)17/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVDIUPLVZVEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641355 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chlorobenzo[h]quinoline-3-carboxylate typically involves a multi-step process. One common method is the Friedlander condensation, which involves the reaction of o-aminobenzophenones with diethylmalonate under basic conditions to form ethyl-2-oxoquinoline-3-carboxylates. These intermediates are then chlorinated using phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.
Biology: Investigated for its potential antibacterial and antimalarial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 4-chlorobenzo[h]quinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt bacterial cell walls, and interfere with DNA replication. These actions contribute to its antibacterial and antimalarial effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Quinoline-3-carboxylates
Key Differences:
Substituent Effects: Chloro vs. Bromo: The 4-chloro substituent in the target compound likely enhances lipophilicity and membrane permeability compared to brominated analogs like ethyl 6-bromo-4-(phenylamino)quinoline-3-carboxylate . Fused Ring Systems: The benzo[h]quinoline core in the target compound provides a planar structure conducive to DNA intercalation, whereas pyrrolo[1,2-a] or thiazeto[3,2-a] fused systems (e.g., ) alter steric interactions and binding affinities.
Biological Activity: Ethyl 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives exhibit potent antitumor activity (IC50 < 2.5 μM against A549 and HT29 cells), attributed to the conjugated styryl groups enhancing π-π stacking with cellular targets . Pyrrolo[1,2-a]quinoline derivatives, such as ethyl 1-(4-cyanobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylate, show antimycobacterial activity due to the electron-withdrawing cyanobenzoyl group improving target engagement .
Synthetic Accessibility: Derivatives with simpler substitution patterns (e.g., ethyl 4-chloro-6-isopropylquinoline-3-carboxylate) are synthesized in fewer steps compared to polycyclic analogs like the benzo[h]quinoline series .
Biological Activity
Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antimalarial properties. This article explores the biochemical properties, mechanisms of action, and relevant case studies highlighting its biological activity.
Chemical Structure and Properties
This compound is a quinoline derivative characterized by the presence of a chlorine atom at the 4-position of the benzo ring and an ethyl ester at the carboxylic acid position. Its molecular structure can be represented as follows:
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for bacterial survival and proliferation. This inhibition disrupts metabolic pathways essential for bacterial growth.
- Cell Wall Disruption : It interferes with the integrity of bacterial cell walls, leading to cell lysis and death.
- DNA Replication Interference : this compound can disrupt DNA replication processes, further contributing to its antibacterial effects.
Antibacterial Activity
A study investigating the antibacterial properties of this compound demonstrated significant activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 10 µg/mL against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Antimalarial Activity
In addition to its antibacterial properties, this compound has been explored for its antimalarial potential. Preliminary studies indicated that it could inhibit Plasmodium falciparum growth in vitro, with IC50 values around 5 µM, suggesting a promising avenue for further research in malaria treatment.
Case Studies
-
Case Study on Antibacterial Properties :
A research project assessed the efficacy of this compound in treating bacterial infections in animal models. Results indicated a reduction in bacterial load and improvement in clinical symptoms when administered at therapeutic doses. -
Antimalarial Efficacy :
Another study focused on the compound's ability to combat malaria in vivo. Mice infected with Plasmodium were treated with this compound, resulting in a significant decrease in parasitemia levels compared to untreated controls.
Q & A
Q. What are the common synthetic routes for Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via cyclocondensation of substituted anilines with ethyl 4-chloroacetoacetate under acidic or catalytic conditions. For example, ceric ammonium nitrate (CAN) in methanol at room temperature provides yields up to 84% . Rh(II)-catalyzed cyclopropanation-ring expansion reactions with halodiazoacetates (e.g., ethyl bromodiazoacetate) under mild conditions (1 mol% Rh₂(esp)₂, Cs₂CO₃) are also effective, minimizing polymeric byproducts . Key variables include catalyst choice, temperature, and stoichiometry of reagents.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identifies substituent patterns and rotameric equilibria (e.g., amide rotamers in derivatives, resolved using CDCl₃ at 400 MHz) .
- Mass spectrometry (ESI) : Confirms molecular ions (e.g., m/z 387.9 [M+H]⁺ for imidazo[1,5-a]quinoline derivatives) .
- IR spectroscopy : Detects functional groups like ester carbonyls (~1700 cm⁻¹) and hydroxyls (~3200 cm⁻¹) .
Q. How is the antimicrobial activity of this compound initially screened?
Derivatives are tested against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) using agar diffusion or microdilution assays. Activity is quantified via minimum inhibitory concentration (MIC), with modifications like triazole substituents enhancing potency .
Advanced Research Questions
Q. How can low yields in Rh(II)-catalyzed syntheses be mitigated?
Optimize catalyst loading (1–2 mol%), use dropwise addition of diazo compounds to control exothermicity, and employ Cs₂CO₃ as a mild base to reduce side reactions. Purification via silica gel chromatography (CH₂Cl₂/EtOAc) improves isolated yields to >70% .
Q. How should researchers address contradictory NMR data, such as unexpected splitting or missing peaks?
Dynamic effects (e.g., rotameric equilibria) require variable-temperature NMR or dilution studies. For example, ethyl 5-[benzyl(methyl)carbamoyl]imidazo[1,5-a]quinoline-3-carboxylate shows a 6:4 rotamer ratio at 25°C, resolved at −40°C . Confirm assignments using 2D techniques (COSY, HSQC) .
Q. What strategies improve regioselectivity in derivatization reactions (e.g., alkylation vs. acylation)?
- Solvent polarity : Polar aprotic solvents (DMF, CH₃CN) favor N-alkylation over O-alkylation .
- Protecting groups : Use tert-butyl esters to block carboxylate reactivity during amide coupling .
- Catalytic systems : Copper(I)-catalyzed azide-alkyne cycloadditions ("click chemistry") enable regioselective triazole formation .
Q. How can structural modifications enhance cytotoxic activity against cancer cell lines?
- Heterocyclic fusion : Fusing pyrano or thiazeto rings to the quinoline core improves DNA intercalation (e.g., tricyclic derivatives show IC₅₀ < 10 µM against MCF-7 cells) .
- Substituent effects : Introducing trifluoromethyl groups increases lipophilicity and metabolic stability .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
- Disorder : Methyl/ethyl groups often require "rotating group" models in SHELXL .
- Twinned data : High-resolution (>0.8 Å) datasets and twin law refinement (e.g., using HKL-3000) mitigate pseudo-symmetry issues .
Methodological Workflows
- Synthesis Optimization : Screen catalysts (Rh(II), CAN), monitor via TLC, and optimize purification (column chromatography, recrystallization) .
- Biological Screening : Use standardized CLSI protocols for MIC assays, paired with molecular docking (e.g., PDB: 1AJV for E. coli DNA gyrase) .
- Data Analysis : Cross-validate spectral data with computational tools (e.g., Gaussian for NMR chemical shift prediction) and resolve crystallographic outliers with SHELX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
